7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 7th position and a trifluoromethyl group at the 3rd position
Preparation Methods
The synthesis of 7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions
Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and pyridine, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted triazolopyridine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule.
Medicine: The compound’s unique structure and biological activity have led to its exploration as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]pyrazine: This compound shares a similar triazole ring structure but differs in the fused ring system and substituents.
1,2,4-Triazolo[4,3-a]pyridazine: Another related compound with a different fused ring system, which can lead to variations in biological activity and chemical reactivity.
Fluconazole and Voriconazole: These are triazole-containing drugs used as antifungal agents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H3ClF3N3 |
---|---|
Molecular Weight |
221.57 g/mol |
IUPAC Name |
7-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-4-1-2-14-5(3-4)12-13-6(14)7(9,10)11/h1-3H |
InChI Key |
VAPXFBSCZVUWGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.